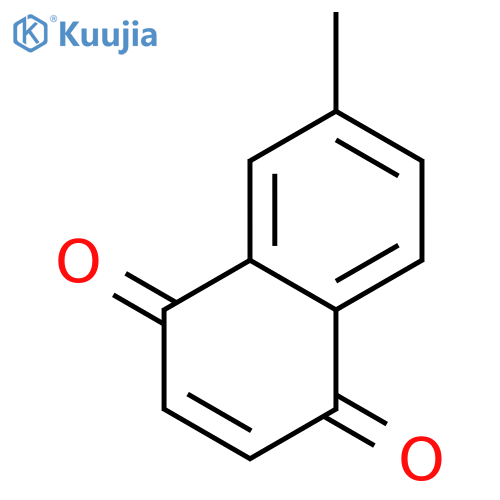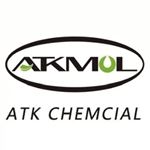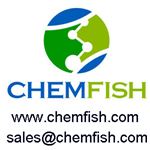Cas no 605-93-6 (6-Methyl-1,4-naphthoquinone)

6-Methyl-1,4-naphthoquinone structure
商品名:6-Methyl-1,4-naphthoquinone
CAS番号:605-93-6
MF:C11H8O2
メガワット:172.180023193359
CID:496770
6-Methyl-1,4-naphthoquinone 化学的及び物理的性質
名前と識別子
-
- 1,4-Naphthalenedione, 6-methyl-
- 6-Methyl-1,4-naphthoquinone
- 6-Methyl-1,4-naphtho
- 6-methylnaphthalene-1,4-dione
- 1,4-Naphthalenedione,6-methyl
- 2-methyl-5,8-naphthoquinone
- 6-methyl 1,4-naphthoquinone
- 6-Methyl-[1,4]naphthochinon
- 6-Methylnaphthoquinone
-
計算された属性
- せいみつぶんしりょう: 172.05200
じっけんとくせい
- ゆうかいてん: 83-85°C
- PSA: 34.14000
- LogP: 1.93020
6-Methyl-1,4-naphthoquinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M323160-1g |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 1g |
$ 397.00 | 2023-09-07 | ||
| TRC | M323160-500mg |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 500mg |
$ 242.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217359-1g |
6-Methyl-1,4-naphthoquinone, |
605-93-6 | 1g |
¥2407.00 | 2023-09-05 | ||
| Aaron | AR00EFUX-100mg |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 97% | 100mg |
$74.00 | 2025-01-24 | |
| 1PlusChem | 1P00EFML-25g |
6-METHYL-1,4-NAPHTHOQUINONE |
605-93-6 | 98% | 25g |
$2890.00 | 2024-04-22 | |
| Aaron | AR00EFUX-1g |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 97% | 1g |
$374.00 | 2025-01-24 | |
| A2B Chem LLC | AG72637-25g |
6-METHYL-1,4-NAPHTHOQUINONE |
605-93-6 | 98% | 25g |
$3260.00 | 2023-12-30 | |
| Aaron | AR00EFUX-250mg |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 97% | 250mg |
$147.00 | 2025-01-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-217359-1 g |
6-Methyl-1,4-naphthoquinone, |
605-93-6 | 1g |
¥2,407.00 | 2023-07-11 | ||
| 1PlusChem | 1P00EFML-1g |
6-METHYL-1,4-NAPHTHOQUINONE |
605-93-6 | 98% | 1g |
$317.00 | 2024-04-22 |
6-Methyl-1,4-naphthoquinone 関連文献
-
Anugam V. Krishna,Dhevalapally B. Ramachary Org. Biomol. Chem. 2022 20 3948
-
Yakun Hou,Elena A. Vasileva,Alan Carne,Michelle McConnell,Alaa El-Din A. Bekhit,Natalia P. Mishchenko RSC Adv. 2018 8 32637
-
Anugam V. Krishna,Dhevalapally B. Ramachary Org. Biomol. Chem. 2022 20 3948
-
Zhouxuan Zang,Yingge Chang,Yi Yu,Haihan Zhang,Li Xu,Guoji Liu New J. Chem. 2020 44 17422
-
M. Selvaraj,D.-W. Park,I. Kim,S. Kawi,C. S. Ha Dalton Trans. 2012 41 9633
605-93-6 (6-Methyl-1,4-naphthoquinone) 関連製品
- 109699-80-1(Benzo[c]phenanthrene-1,4-dione)
- 130-15-4(1,4-Naphthoquinone)
- 2202-79-1(1,4-Naphthalenedione,6,7-dimethyl-)
- 635-12-1(Anthracene-1,4-dione)
- 100900-16-1(1,4-Chrysenequinone)
- 569-15-3(1,4-Phenanthrenedione)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
